molecular formula C20H22N4O B13422867 N-Cyanonor-LSD

N-Cyanonor-LSD

Cat. No.: B13422867
M. Wt: 334.4 g/mol
InChI Key: PRJLFXBNAZPHEJ-RDTXWAMCSA-N
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Description

N-Cyanonor-LSD is a novel synthetic lysergamide derivative closely related to lysergic acid diethylamide (LSD), provided as a high-purity analytical reference standard for forensic and chemical research. This compound is of significant interest in academic and pharmacological studies for investigating the structure-activity relationships of serotonergic hallucinogens. Like classical hallucinogens, it is presumed to act primarily as an agonist at the serotonin 5-HT2A receptor, a key site for psychedelic activity . Research with this compound can provide valuable insights into neural mechanisms of consciousness and the therapeutic potential of psychedelic compounds, which is a rapidly advancing field of study . The substitution of the N(6)-methyl group in LSD with a cyan group defines this analog, allowing researchers to explore how modifications to the ergoline structure affect binding affinity, functional activity, and selectivity at various neurotransmitter receptors. This compound is offered exclusively "For Research Use Only" and is strictly intended for laboratory analysis. It is not for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

(6aR,9R)-7-cyano-N,N-diethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C20H22N4O/c1-3-23(4-2)20(25)14-8-16-15-6-5-7-17-19(15)13(10-22-17)9-18(16)24(11-14)12-21/h5-8,10,14,18,22H,3-4,9,11H2,1-2H3/t14-,18-/m1/s1

InChI Key

PRJLFXBNAZPHEJ-RDTXWAMCSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C#N

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C#N

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of N Cyanonor Lsd

Methodologies for Lysergic Acid Scaffold Synthesis

The production of lysergic acid, the key intermediate for many lysergamides, is achieved through two primary routes: biotechnological fermentation and chemical total synthesis. nih.gov Annually, these methods collectively produce an estimated 10 to 15 tons of lysergic acid. frontiersin.org

Biotechnological production is the dominant method for obtaining lysergic acid on an industrial scale. This approach primarily relies on the submerged fermentation of selected strains of fungi, most notably from the Claviceps genus, such as Claviceps purpurea and Claviceps paspali. frontiersin.orgfrontiersin.org

Claviceps Fermentation: Historically, lysergic acid and its derivatives were extracted from sclerotia (ergots) of C. purpurea grown parasitically on rye plants. google.com Modern methods, however, favor controlled fermentation in bioreactors. Strains of C. paspali are cultivated in specialized nutrient media, a process that can take several weeks to reach optimal alkaloid production. frontiersin.orgroyalsocietypublishing.org The primary products of these fermentations are often not lysergic acid itself, but rather complex ergot alkaloids like ergometrine or ergotamine. unodc.org Lysergic acid is then obtained through the chemical hydrolysis of these extracted alkaloids. nih.govfrontiersin.org

Genetic Engineering and Heterologous Expression: Advances in biotechnology have enabled the genetic modification of fungi to enhance or alter alkaloid production. Researchers have engineered industrial strains of Claviceps paspali by deleting specific genes in the ergoline (B1233604) biosynthetic pathway (e.g., lpsB) to block the formation of downstream alkaloids and accumulate lysergic acid. frontiersin.org This strategy has led to significantly higher titers of lysergic acid. frontiersin.org Furthermore, the entire biosynthetic pathway for lysergic acid has been reconstituted in more genetically tractable host organisms like Saccharomyces cerevisiae (yeast) and Aspergillus nidulans, offering alternative platforms for its production. frontiersin.orgfrontiersin.org

The total chemical synthesis of lysergic acid is a significant challenge in organic chemistry due to the molecule's complex, stereochemically rich structure. Nevertheless, several successful total syntheses have been reported since the mid-20th century.

The Woodward Synthesis (1956): The first total synthesis of racemic lysergic acid was a landmark achievement by R.B. Woodward and his team at Eli Lilly. publish.csiro.authieme-connect.com Their strategy involved the initial construction of a tricyclic dihydroindole intermediate to manage the reactivity of the indole (B1671886) ring. thieme-connect.com Key steps included a Friedel-Crafts acylation and an aldol (B89426) condensation to form the C and D rings of the ergoline scaffold. thieme-connect.com The indole was regenerated in a late stage of the synthesis. thieme-connect.com

Modern Synthetic Strategies: Since Woodward's initial report, numerous other total syntheses have been developed, often categorized by the key bond-forming strategies employed. nih.govpublish.csiro.au These include:

Palladium-Catalyzed Reactions: More recent syntheses have utilized modern catalytic methods. One approach features a Pd-catalyzed indole synthesis to form the B ring, a ring-closing metathesis (RCM) to construct the D ring, and an intramolecular Heck reaction to close the C ring. acs.org

Dearomative Approaches: A highly efficient, six-step synthesis of lysergic acid was recently developed, relying on the coupling of a halopyridine and a 4-haloindole derivative, followed by dearomatization and cyclization steps. nsf.govchemrxiv.org This strategy highlights the use of readily available aromatic precursors to rapidly assemble the complex ergoline core. nsf.gov

Targeted Synthesis of N-Cyanonor-LSD and Related Nor-Lysergamides

The synthesis of this compound starts from lysergic acid derivatives and involves specific transformations targeting the N6 nitrogen of the ergoline ring.

To synthesize lysergamides like LSD, lysergic acid must first be activated to facilitate amide bond formation with a desired amine. Several methods are commonly employed:

Azide Method: Lysergic acid can be converted to lysergic acid hydrazide by reacting it with hydrazine. The hydrazide is then treated with a nitrite (B80452) source (e.g., sodium nitrite) to form lysergic acid azide, a reactive intermediate that readily couples with amines like diethylamine (B46881) to form the corresponding amide. unodc.org

Peptide Coupling Reagents: Modern synthesis often uses peptide coupling reagents. For example, reacting lysergic acid with N,N'-carbonyldiimidazole forms a reactive imidazolide (B1226674) intermediate, which then smoothly reacts with an amine to yield the lysergamide (B1675752). unodc.org

Mixed Anhydrides: Another approach involves the formation of a mixed anhydride, for instance, by reacting lysergic acid with trifluoroacetic anhydride. This activated intermediate is then treated with the target amine. unodc.org

The defining feature of this compound is the cyano group at the N6 position, which is typically occupied by a methyl group in LSD. The synthesis requires a two-step process: demethylation followed by cyanation.

N6-Demethylation (Formation of Nor-Compounds): The removal of the N6-methyl group from an ergoline scaffold results in a "nor-" derivative. caymanchem.com This demethylation is a key step in accessing a variety of N6-substituted analogs. nih.govwikipedia.org For instance, the N6 position of the piperidine (B6355638) ring in LSD can be demethylated to produce nor-LSD. caymanchem.com This nor-lysergamide then serves as a versatile intermediate.

N-Cyanation (von Braun Reaction): The introduction of a cyano group onto a tertiary amine nitrogen is classically achieved through the von Braun reaction. This reaction involves treating a tertiary amine, such as an N-methyl ergoline derivative, with cyanogen (B1215507) bromide (BrCN). iucr.org The reaction proceeds via cleavage of a carbon-nitrogen bond, displacing the alkyl group (in this case, methyl) and installing a cyano group on the nitrogen, yielding the N-cyanonor product. iucr.org This method has been used to prepare N-cyanonor compounds from other complex alkaloids. iucr.org

Exploration of this compound Analogs through Chemical Modification

This compound can serve as a synthetic intermediate for creating other N6-substituted nor-lysergamide analogs. The reactivity of the N-cyano group allows for its conversion into other functionalities.

A primary application of this compound is as a precursor for the synthesis of N6-alkylated nor-LSD derivatives. For example, it is an intermediate in a documented synthesis of AL-LAD (N6-allyl-nor-LSD). chemicalbook.com This transformation typically involves the reduction of the N-cyano group back to a secondary amine (nor-LSD), followed by alkylation with an appropriate alkylating agent, such as allyl bromide, to introduce the new substituent at the N6 position. caymanchem.comchemicalbook.com This strategy allows for the systematic exploration of structure-activity relationships by varying the N6-substituent, leading to a range of analogs including ETH-LAD (N6-ethyl) and PRO-LAD (N6-propyl). nih.govwikipedia.org

Beyond the N6-position, the ergoline scaffold offers other sites for chemical modification to produce analogs, such as substitution on the indole N1-position or on the aromatic A-ring, although these are generally more synthetically complex to access. caymanchem.comnih.gov

Structure-Activity Relationship (SAR) Design Principles for N-Substituted Lysergamides

The exploration of N-substituted lysergamides has been a continuous effort to understand the intricate relationship between their chemical structure and biological activity. These investigations provide crucial insights into the structural requirements for interaction with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is believed to mediate the primary effects of many lysergamides.

Systematic modifications of the lysergamide scaffold have revealed that the N,N-diethylamide group and the double bond in the D-ring are critical for the hallucinogenic activity of LSD. caymanchem.com Even minor alterations to the diethylamide moiety can lead to a significant reduction in potency. ljmu.ac.uk For instance, replacing the diethylamide group with other alkylamide or cycloalkylamide groups generally diminishes hallucinogenic potency by at least an order of magnitude. ljmu.ac.uk

Substitutions at the N⁶-position of the ergoline ring have also been extensively studied. Reports indicate that activity similar to LSD is maintained or slightly decreased with ethyl, n-propyl, or allyl substituents at the N⁶-position. caymanchem.com However, larger or bulkier substituents such as isopropyl and n-butyl have been shown to reduce activity. caymanchem.com

Furthermore, modifications at the N¹-position of the indole ring have been explored. Substitution on the indole nitrogen, such as the addition of an acyl group, generally reduces the affinity of ergolines for the 5-HT₂A receptor. nih.govnih.gov For example, 1-acetyl-LSD (ALD-52) and 1-propanoyl-LSD (1P-LSD) show a more than tenfold reduction in 5-HT₂A receptor affinity compared to LSD. nih.gov However, it is thought that these N¹-acyl derivatives may act as prodrugs, being hydrolyzed in vivo to the corresponding N¹-unsubstituted compound. nih.govresearchgate.net

The stereochemistry of the amide substituents also plays a crucial role. A study comparing the lysergamides of R- and S-2-aminobutanes found that the R isomer was nearly equipotent to LSD, while the S isomer was about four times less potent, highlighting the specific spatial arrangement required for optimal receptor interaction.

Interactive Data Table: N-Substituted Lysergamide Derivatives and Receptor Affinity

CompoundN¹-SubstituentN⁶-Substituent5-HT₂A Receptor Affinity (Ki, nM)Reference
LSD HCH₃14.7 nih.gov
ALD-52 COCH₃CH₃174 nih.gov
1P-LSD CO(CH₂)₂CH₃CH₃196 nih.gov
1B-LSD CO(CH₂)₃CH₃CH₃87.7 nih.gov
ETH-LAD HCH₂CH₃Not specified nih.gov
PRO-LAD H(CH₂)₂CH₃Not specified nih.gov
AL-LAD HCH₂CH=CH₂Not specified nih.gov

Pharmacological Characterization of N Cyanonor Lsd

Receptor Binding and Affinities

To understand the potential effects of N-Cyanonor-LSD, its binding affinity (Ki) at various G-protein coupled receptors would need to be determined through radioligand binding assays.

Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

The interaction of lysergamides with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors is fundamental to their pharmacological activity. Research on LSD and its close analog, nor-LSD, has shown a complex pattern of high-affinity binding to multiple 5-HT receptor subtypes. wikipedia.org It is hypothesized that the psychedelic effects of compounds like LSD are primarily mediated by their agonist activity at the 5-HT2A receptor. nih.govwikipedia.org The affinity for other receptors, such as 5-HT1A, 5-HT2B, and 5-HT2C, is thought to modulate these effects. wikipedia.orgnih.govwikipedia.org For this compound, it would be crucial to determine its binding profile across these receptors to predict its potential activity.

Table 1: Hypothetical Serotonergic Receptor Binding Affinities (Ki, nM) for this compound No data is currently available for this compound. This table is for illustrative purposes only.

Compound 5-HT1A 5-HT2A 5-HT2B 5-HT2C

Dopaminergic Receptor Interactions (e.g., D1, D2)

Scientific Information on this compound Remains Largely Undocumented in Public Research

Despite interest in the broader class of lysergamides, detailed pharmacological and neurobiological data specifically on the chemical compound this compound is conspicuously absent from publicly available scientific literature. Extensive searches for research on this particular compound have yielded minimal results, precluding a thorough analysis of its effects as requested.

While the provided outline sought a detailed exploration of this compound's pharmacological and neurobiological profile, there is a significant lack of published studies investigating its specific interactions with neurotransmitter systems, proteins, and neural circuits. The compound is listed in some chemical supplier databases, identified by its CAS number 35779-41-0, and is noted as a potential precursor or intermediate in the synthesis of lysergic acid diethylamide (LSD). chemicalbook.comlgcstandards.com However, this information does not extend to its biological activity.

The extensive body of research on LSD provides a general framework for how related compounds might behave, particularly concerning their interaction with serotonin receptors. nih.govwikipedia.org For instance, the psychedelic effects of LSD are primarily attributed to its agonist activity at the 5-HT₂A receptor. wikipedia.org Furthermore, studies on LSD have explored its influence on brain-derived neurotrophic factor (BDNF), a key molecule in neuroplasticity, and its ability to alter the dynamics of large-scale brain networks. chemicalbook.commdpi.comsmw.ch

However, it is crucial to note that even small modifications to the core lysergamide (B1675752) structure can significantly alter a compound's pharmacological profile. For example, nor-LSD, a metabolite of LSD, shows a markedly different affinity for serotonin receptors compared to its parent compound and does not produce psychedelic effects in humans at tested doses. wikipedia.org This highlights the difficulty in extrapolating the specific effects of this compound from the existing knowledge of LSD.

Metabolic Pathways and Biotransformation of N Cyanonor Lsd

In Vitro Metabolic Studies

In vitro studies using human liver microsomes and recombinant enzymes have been instrumental in identifying the specific enzymes and metabolic products involved in the biotransformation of ergoline-derived compounds.

While direct studies on N-Cyanonor-LSD are limited, the metabolism of its parent compound, LSD, is well-characterized. The primary metabolic pathways for LSD involve N-demethylation to form nor-LSD and oxidation to form 2-oxo-3-hydroxy-LSD (O-H-LSD). acs.orgrsc.org Several CYP isoforms have been identified as key contributors to these transformations.

In vitro investigations have shown that multiple CYP enzymes are involved in LSD metabolism, suggesting a complex process susceptible to genetic polymorphisms and drug-drug interactions. rsc.orgnih.gov For instance, the formation of nor-LSD from LSD is significantly mediated by CYP2D6, CYP2E1, and CYP3A4. rsc.orgtandfonline.com The subsequent formation of O-H-LSD, the main human metabolite, involves CYP1A2, CYP2C9, CYP2E1, and CYP3A4. rsc.orgnih.govtandfonline.com

The table below summarizes the involvement of specific CYP450 enzymes in the metabolism of the parent compound, LSD. Given that this compound is a derivative of nor-LSD, the enzymes responsible for the initial N-demethylation of LSD are of particular relevance.

CYP450 IsoformRole in LSD MetabolismReference
CYP1A2Contributes to the formation of O-H-LSD. Also involved in the metabolism of various other drugs and xenobiotics. nih.govtandfonline.comacs.org nih.govtandfonline.com
CYP2C9Participates in the formation of O-H-LSD. tandfonline.com Known for its role in metabolizing many clinically important drugs. acs.org tandfonline.com
CYP2D6Significantly contributes to the N-demethylation of LSD to form nor-LSD. rsc.orgtandfonline.com This enzyme is highly polymorphic, leading to variations in metabolic capacity among individuals. acs.orgtandfonline.com acs.orgrsc.orgtandfonline.com
CYP2E1Contributes to the formation of both nor-LSD and O-H-LSD. rsc.orgnih.gov rsc.orgnih.gov
CYP3A4Plays a significant role in the formation of both nor-LSD and O-H-LSD, and is considered quantitatively one of the most important enzymes in LSD metabolism. rsc.orgnih.gov rsc.orgnih.gov

Metabolites are the intermediate and final products of metabolic reactions. Primary metabolites are directly involved in normal growth, development, and reproduction (e.g., amino acids, carbohydrates). wikipedia.org Secondary metabolites are not directly involved in those processes but usually have important ecological functions, and include compounds like alkaloids, terpenoids, and flavonoids. wikipedia.orgpurdue.edu In drug metabolism, the initial products are often considered primary metabolites (e.g., nor-LSD), while subsequent products of further biotransformation can be seen as secondary.

For LSD, the main primary metabolites identified in humans are nor-LSD (formed via N-demethylation) and O-H-LSD (formed via oxidation). nih.govwikipedia.org Other minor metabolites have also been detected, including lysergic acid ethylamide (LAE) and lysergic acid ethyl-2-hydroxyethylamide (LEO). rsc.org These metabolites are typically more polar than the parent compound, facilitating their excretion.

The table below lists the key metabolites identified from the biotransformation of the parent compound, LSD.

MetaboliteMetabolic PathwayDescriptionReference
nor-LSD (6-nor-lysergic acid diethylamide)N-demethylationA primary metabolite formed by the removal of the N6-methyl group from LSD. It is pharmacologically active. rsc.orgchemistryviews.org rsc.orgchemistryviews.org
O-H-LSD (2-oxo-3-hydroxy-LSD)Hydroxylation and OxidationThe major human metabolite of LSD, considered to be pharmacologically inactive. rsc.orgnih.gov rsc.orgnih.gov
LAE (Lysergic acid ethylamide)N-de-ethylationA minor metabolite resulting from the removal of one of the N,N-diethyl groups. wikipedia.org wikipedia.org
LEO (Lysergic acid ethyl-2-hydroxyethylamide)HydroxylationA minor hydroxylated metabolite. rsc.org rsc.org

Comparative Metabolic Profiles Across Model Systems

The use of model organisms is a valuable strategy for studying drug metabolism, offering insights that can often be extrapolated to human systems.

The nematode Caenorhabditis elegans has emerged as a useful in vivo model for studying metabolic disorders and the biotransformation of xenobiotics due to its genetic tractability and the conservation of many metabolic pathways with mammals. asm.orglkouniv.ac.in

Recent studies have utilized C. elegans to systematically characterize the metabolites of LSD. wikipedia.orgmdpi.comacs.org Using advanced analytical techniques like ultra-high performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS), researchers have identified a range of LSD metabolites in the nematode. wikipedia.orgmdpi.com The metabolic alterations observed in C. elegans include reactions such as N-demethylation, N-deethylation, hydroxylation, and oxidation. wikipedia.org These pathways mirror some of the metabolic modifications found in studies with humans and other mammals. wikipedia.org The identification of these metabolites in C. elegans demonstrates its suitability as a model system for investigating the metabolism of psychedelic compounds and provides a framework for exploring the biotransformation of related molecules like this compound. mdpi.com

Understanding the metabolism of the parent compound, LSD, is crucial for predicting the potential biotransformation of this compound. The primary step in the formation of nor-LSD from LSD is N-demethylation at the N6 position of the ergoline (B1233604) ring. nih.gov This reaction is catalyzed predominantly by CYP2D6 and CYP3A4, with contributions from CYP2E1. rsc.orgacs.org The resulting metabolite, nor-LSD, is itself a secondary amine and serves as the structural precursor to this compound (where the hydrogen on the N6 nitrogen is replaced by a cyano group).

The subsequent metabolism of nor-LSD in humans is less characterized than that of LSD, but it is known to have a longer half-life than the parent compound. nih.gov Given that nor-LSD retains pharmacological activity, any compound that is converted to nor-LSD in vivo could have physiological effects. rsc.org

Prodrug Potential and In Vivo Bioconversion Mechanisms

A prodrug is a compound that is converted into a pharmacologically active drug through metabolic processes in the body. Several derivatives of LSD, particularly those modified at the N1 position (e.g., 1P-LSD, 1V-LSD), are believed to act as prodrugs for LSD, undergoing rapid hydrolysis in vivo to release the active parent molecule. researchgate.netresearchgate.net

The concept of this compound as a prodrug would depend on the in vivo lability of the N-cyano bond. If this bond is cleaved metabolically, it would yield nor-LSD. The biotransformation of N-cyano compounds is complex and not fully understood. In some cases, cytochrome P450 enzymes can metabolize nitriles. For example, CYP3A4 has been shown to convert the cyano group of the drug pinacidil (B1677893) into an amide group through an oxidative mechanism, rather than simple hydrolysis. Another potential pathway for some nitriles involves CYP-mediated metabolism that can release cyanide.

The cleavage of an N-cyano group to yield a secondary amine, which would be required for this compound to act as a prodrug for nor-LSD, is a known chemical transformation but its efficiency as a metabolic pathway in vivo is not well-established for this class of compounds. Research on other N-cyano compounds shows that the N-CN bond can be cleaved under specific chemical conditions, but direct evidence for efficient enzymatic cleavage in the body to release the corresponding secondary amine is sparse. rsc.org Therefore, while it is chemically plausible that this compound could be biotransformed to release nor-LSD, specific studies are required to confirm this hypothesis and to determine the enzymes involved and the efficiency of such a conversion.

Advanced Analytical Methodologies for N Cyanonor Lsd Research

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental in the analysis of lysergamides, enabling the separation of the target compound from complex mixtures, including synthesis precursors, degradation products, and other related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the detection and quantification of LSD and its analogs in various matrices, particularly in biological samples. nih.govjeol.com This method is often preferred over GC-MS as it does not typically require derivatization, simplifying sample preparation. jeol.com For related compounds like 1P-LSD, LC-MS/MS methods have been developed and validated for quantification in urine and serum, achieving low limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a validated method for 1P-LSD and its metabolite LSD reported an LOD of 0.005 ng/mL and an LLOQ of 0.015 ng/mL in both urine and serum. nih.gov In studies of other LSD derivatives, LC-MS/MS methods have demonstrated linearity in the range of 0.5–10 ng/mL with an LOD of 0.01 ng/mL for each analyte. ejournals.euresearchgate.net

Table 1: LC-MS/MS Parameters for Analysis of LSD Analogs (Data is illustrative for related compounds, not N-Cyanonor-LSD)

Parameter Value Reference
Column Accucore HILIC 2.6 µm, 150 x 2.6 mm thermofisher.com
Mobile Phase Acetonitrile, Formic Acid jeol.com
Detection Mode Positive Ion Electrospray nih.gov
LOD (in serum/urine) 0.005 ng/mL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the identification of LSD and its analogs, often used in forensic analysis. nih.gov However, the analysis of lysergamides by GC-MS can be challenging due to their low volatility and thermal instability, which often necessitates a derivatization step to improve their chromatographic behavior. sigmaaldrich.com Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. uc.pt The mass spectra of LSD analogs typically show characteristic fragmentation patterns, with key ions that can be used for identification. For many LSD analogs, common fragment ions include m/z 221, 207, and 181. nih.gov The choice of solvent is also crucial, as some, like methanol, can cause alcoholysis of certain LSD analogs, potentially leading to inaccurate results. nih.gov

Table 2: Common GC-MS Fragment Ions for LSD Analogs (Data is illustrative for related compounds, not this compound)

m/z Significance Reference
221 Characteristic fragment nih.gov
207 Characteristic fragment nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) is a widely used method for the quantification and purity assessment of LSD in seized samples. oatext.com The technique offers good selectivity and linearity over a range of concentrations. swgdrug.org For example, one HPLC-DAD method for LSD quantification demonstrated linearity in the range of 0.05 to 20.00 µg/mL. swgdrug.org Another study reported limits of detection for LSD as low as 2.14 x 10⁻⁶ mol L⁻¹. oatext.com HPLC methods can be optimized for rapid analysis, with some methods achieving separation in under 10 minutes. oatext.com The choice of column and mobile phase is critical for achieving good separation and peak shape. Reversed-phase columns, such as C18, are commonly employed. researchgate.net

Table 3: HPLC Method Parameters for LSD Quantification (Data is illustrative for related compounds, not this compound)

Parameter Value Reference
Column Reversed-phase C18 researchgate.net
Detector Diode Array (DAD) oatext.com
Wavelength 310 nm oatext.com
Linearity Range 0.05 - 20.00 µg/mL swgdrug.org

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for the structural elucidation of LSD analogs. wiley.com It provides detailed information about the chemical environment of atoms within a molecule, which is crucial for confirming the identity of a substance, especially when reference standards are unavailable. wiley.com For example, ¹H and ¹³C NMR were used to identify the novel LSD analog 1T-LSD in blotter paper that was mislabeled as another compound. wiley.com Quantitative NMR (qNMR) can also be used to determine the amount of a substance in a sample. wiley.com In studies of other LSD analogs, 2D NMR techniques like HSQC have been employed to correlate proton and carbon signals, aiding in the complete assignment of the molecular structure. hmdb.ca

X-ray Crystallography for Ligand-Receptor Complex Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional structure of molecules, including how a ligand binds to its receptor protein at an atomic level. springernature.comfrontiersin.org This method has been instrumental in understanding the interaction between LSD and serotonin (B10506) receptors. While no specific X-ray crystallography data for this compound is available, the study of cyanide binding in other molecular contexts, such as metalloproteins, demonstrates the technique's ability to reveal detailed information about bond angles and intermolecular interactions involving the cyanide group. nih.gov Such analyses provide critical insights for structure-based drug design and understanding structure-activity relationships. researchgate.netmdpi.com

Lack of Specific Research Data Hinders Analysis of this compound

Despite a comprehensive search of scientific and forensic literature, specific analytical data for the chemical compound this compound is not publicly available. As a result, a detailed article on its method validation and performance characteristics, as requested, cannot be generated at this time.

While numerous studies detail the validation of advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for these related compounds, none explicitly include this compound in their analyte panels. This indicates that this compound may be a less common or emerging analog that has not yet been the subject of published, peer-reviewed analytical methodology research. Without such foundational data, it is impossible to provide a scientifically accurate report on its specific analytical characteristics.

Further research and publication in the fields of forensic toxicology and analytical chemistry are required to establish the necessary parameters for the detection and quantification of this compound.

Theoretical Frameworks and Computational Modeling for N Cyanonor Lsd Research

Receptor-Ligand Docking and Molecular Dynamics Simulations

Receptor-ligand docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as N-Cyanonor-LSD, and its target receptor at an atomic level. These methods provide insights into binding affinity, specificity, and the physical changes that occur upon binding.

Prediction of Binding Affinity and Specificity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This prediction is used to estimate the strength of the interaction, known as binding affinity. For serotonergic compounds, the primary targets of interest include various serotonin (B10506) (5-HT) receptor subtypes. Studies on LSD have shown it binds with high affinity to most serotonin receptor subtypes, particularly the 5-HT₂A receptor, which is believed to mediate its principal psychedelic effects. wikipedia.org Docking simulations for a new derivative like this compound would similarly model its fit within the binding pocket of these receptors to predict its binding profile.

MD simulations further refine these predictions by simulating the movements of atoms in the ligand-receptor complex over time, providing a more dynamic picture of the interaction and helping to calculate binding free energy, a more accurate measure of affinity. mdpi.comresearchgate.net

Table 1: Representative Binding Affinities (Kᵢ, nM) of LSD for Various Receptors

This table shows the high-affinity interactions of LSD, the parent compound of this compound, with multiple serotonin and other receptors. The lower the Kᵢ value, the higher the binding affinity. This profile serves as a reference for predicting the potential targets of this compound.

ReceptorBinding Affinity (Kᵢ, nM)
5-HT₁A1.1
5-HT₂A2.9
5-HT₂B4.9
5-HT₂C1.7
5-HT₆2.3
Dopamine (B1211576) D₂15

Conformational Changes and Induced Fit Mechanisms

The interaction between a ligand and a receptor is not a simple "lock-and-key" process. Both molecules can undergo conformational changes to achieve the best fit, a mechanism known as "induced fit". plos.orgresearchgate.net X-ray crystallography and MD simulations of LSD bound to the 5-HT₂B receptor have revealed the precise nature of these changes. nih.gov

These studies show that upon binding, a part of the receptor known as extracellular loop 2 (EL2) acts as a "lid," closing over the binding pocket and trapping the LSD molecule inside. nih.gov This "lid" is a key reason for LSD's exceptionally slow dissociation rate from the receptor, contributing to the long duration of its effects. nih.gov Furthermore, the diethylamide group of LSD itself rotates significantly upon binding to fit into a specific pocket, a conformational change critical for its unique signaling properties. youtube.com Similar simulations for this compound would be crucial to determine how the N-cyano group alters these induced-fit dynamics and influences its residence time and signaling at the receptor.

Network Control Theory Applications in Neuropharmacology

Network control theory is a framework from engineering and physics used to understand how to control complex systems, such as the brain. In neuropharmacology, it is used to model how drugs alter brain activity by quantifying the "energy" required to transition the brain from one state of activity to another.

Energy Landscape Flattening Hypothesis in Brain Dynamics

The brain naturally transitions between different states of coordinated activity. Network control theory maps these transitions onto an "energy landscape," where deeper valleys represent more stable, frequently visited brain states, and higher hills represent the energy barrier to transition between them. biorxiv.orgbiorxiv.org Research combining functional magnetic resonance imaging (fMRI) with network control theory has shown that serotonergic psychedelics like LSD and psilocybin fundamentally alter this landscape. researchgate.netdntb.gov.uanih.govnih.gov

Table 2: Findings from Network Control Theory on Psychedelic Effects

This table summarizes key findings from studies on LSD, illustrating the "energy landscape flattening" hypothesis. These principles would guide the investigation of this compound's impact on brain dynamics.

FindingObservationAssociated Effect
Reduced Control EnergyLess energy is required to transition between brain states under the influence of LSD compared to placebo. researchgate.netnih.govA "flattened" energy landscape. biorxiv.orgbiorxiv.org
Increased State TransitionsIndividuals show more frequent switching between different brain activity patterns. brainasap.comMore dynamic and fluid brain activity.
Increased Brain EntropyThe complexity and diversity of brain state sequences are significantly increased. brainasap.combiorxiv.orgCorrelates with a greater richness of conscious experience.

Optimization of Receptor Distribution for Brain Dynamics

The effects described by network control theory are not uniform across the brain; they are directly linked to the specific anatomical distribution of drug targets. researchgate.net By incorporating positron emission tomography (PET) data, which maps the density of specific receptors, into the control theory models, researchers have demonstrated that the spatial distribution of 5-HT₂A receptors is uniquely suited to produce this landscape-flattening effect. biorxiv.orgnih.gov

This "receptor-informed" modeling shows that targeting the 5-HT₂A receptors specifically reduces the control energy required for brain state transitions more effectively than targeting other serotonin receptor subtypes. researchgate.netnih.gov This suggests that the brain's 5-HT₂A receptor system is spatially optimized to allow for a broad exploration of its dynamic activity space when stimulated. brainasap.com This framework would be used to predict the whole-brain effects of this compound based on its predicted binding affinity for the 5-HT₂A receptor and the receptor's known distribution.

Advanced Brain Dynamics Modeling

To gain a more comprehensive understanding of a compound's effects, researchers utilize whole-brain models that integrate multiple types of neuroimaging data to simulate brain activity. upf.edubiotech-spain.com These advanced models provide a causal link between the molecular action of a drug and the large-scale changes in brain function.

These models combine anatomical connectivity data from diffusion MRI (dMRI), functional activity from fMRI, and neurotransmitter receptor density maps from PET. nih.govnih.gov By simulating the dynamics of interconnected populations of excitatory and inhibitory neurons, these models can accurately reproduce the brain activity seen in healthy participants under the influence of LSD. upf.edubiotech-spain.comnih.gov The models demonstrate that the characteristic changes in brain dynamics—such as the breakdown of normal network integrity and increased global integration—are causally linked to 5-HT₂A receptor stimulation. biorxiv.orgupf.edu This multi-modal approach allows researchers to simulate the effects of novel compounds like this compound, predicting how variations in receptor affinity and specificity might translate into distinct patterns of whole-brain activity. nih.gov

Maximum Entropy Models of Neural Activity

Maximum Entropy Models, particularly the Ising model from statistical physics, are leveraged to describe the coordinated activity of various brain areas based on functional magnetic resonance imaging (fMRI) data. plos.orgbiorxiv.org These models are the most parsimonious ones that can be built by adhering to the principles of statistical physics. plos.orgbiorxiv.org They are used to investigate how collective dynamics in the brain emerge from local interactions. nih.govaps.org

In studies analyzing brain states induced by LSD, researchers build "archetype" Ising models that are representative of the entire dataset, which can then be personalized for each individual by adjusting the system's "temperature". plos.orgresearchgate.net Research has found that the brain state under a placebo condition operates near, but above, a critical point—a state of balance between order and chaos. plos.orgnih.gov The introduction of LSD pushes the brain further from this critical point into a more disordered, or "supercritical," state. plos.orgnih.gov This shift is characterized by an increase in the system's Ising temperature, reflecting a more chaotic and less constrained pattern of neural activity. plos.orgresearchgate.net These models demonstrate that neuronal interactions are dominated by pairwise interactions during wakefulness. nih.govaps.org

Complexity Metrics and Information Theory Approaches (e.g., LZW, BDM)

To quantify the changes in brain dynamics under the influence of psychedelics, researchers employ complexity metrics derived from information theory. Two such methods are the Lempel-Ziv-Welch (LZW) complexity and the Block Decomposition Method (BDM). researchgate.netnih.gov These algorithmic approaches measure the diversity and unpredictability of neural patterns. plos.org The "entropic brain hypothesis" suggests that the entropy (a measure of disorder) of spontaneous brain activity is linked to subjective experience, and psychedelics acutely increase this entropy. plos.org

Studies on LSD using blood-oxygen-level-dependent (BOLD) fMRI signals have consistently shown an increase in the complexity of brain dynamics. researchgate.netbiorxiv.org

LZW Complexity : This metric was found to be higher in the LSD state compared to the placebo condition for the majority of subjects. plos.org

BDM Complexity : Similarly, BDM complexity, a more advanced method for estimating algorithmic complexity, was also higher for most subjects under LSD. plos.orgbiorxiv.org The BDM complexity of the empirical data shows a significant correlation with the Ising temperature derived from Maximum Entropy Models. nih.govbiorxiv.org

These findings support the hypothesis that psychedelics drive brain dynamics into a more disordered and complex state. researchgate.net

MetricObservation under LSDStatistical Significance (p-value)Reference
Ising Temperature Significantly higher than placebop = 9 × 10⁻⁵ researchgate.netbiorxiv.org
LZW Complexity Increased compared to placebop = 0.04 plos.orgbiorxiv.org
BDM Complexity Increased compared to placebop = 0.04 plos.orgnih.gov

Cortico-Striatal-Thalamo-Cortical (CSTC) Loop Models

The Cortico-Striatal-Thalamo-Cortical (CSTC) loop is a critical neural circuit involved in processing and filtering sensory information before it reaches the cortex. nih.govresearchgate.net The thalamus acts as a "gate," regulating the flow of information to permit only a subset of sensory data to be consciously perceived at any given time. nih.gov

One leading model of psychedelic action posits that these substances disrupt the normal functioning of CSTC loops. nih.gov According to this model, psychedelics activate 5-HT2A receptors on pyramidal neurons in the prefrontal cortex. nih.govresearchgate.net This activation disrupts the downstream signaling pathway, which involves the striatum and pallidum, ultimately leading to a disinhibition of the thalamus. nih.govresearchgate.net This reduced effectiveness of the thalamic gate is thought to result in an inundation of the cortex with sensory information, contributing to the perceptual alterations and the dissolution of the ego commonly reported during psychedelic states. nih.govresearchgate.net The CSTC circuitry is a central pathway implicated in various psychiatric conditions and their treatment. nih.gov The loop involves connections between the cortex, basal ganglia, and thalamus, before projecting back to the cortex. wikipedia.org

Computational Models of Learning and Plasticity Mechanisms

Computational models are essential tools for understanding the link between synaptic updates and behavioral learning outcomes. researchgate.netarxiv.org While direct modeling of this compound's effect on plasticity is not yet available, the general principles of these models provide a framework for future investigation. Memory is understood as the capacity to retain information from previous experiences, and synaptic plasticity is a primary mechanism underlying this process. arxiv.org

Mathematical models of synaptic plasticity range from simple interpretations of Hebb's postulate (where correlated neural activity strengthens synaptic connections) to more complex rules that account for bidirectional updates, stability, and the influence of signals like reward or error. researchgate.netarxiv.org These models are crucial for bridging the gap between molecular processes and network-level learning. nih.gov

Key modeling concepts include:

Spike-Timing Dependent Plasticity (STDP) : This model emphasizes the critical role of the precise timing of pre- and post-synaptic spikes in determining whether a synapse strengthens or weakens. themoonlight.io

Biophysical Models : More detailed models incorporate specific biological mechanisms, such as the role of calcium ion concentration in driving changes in synaptic strength. themoonlight.io

Metaplasticity : This refers to the idea that the rules of plasticity themselves can change over time based on past neural activity, allowing for more adaptive and stable learning. themoonlight.io

These computational frameworks provide valuable tools for hypothesizing how compounds like this compound might influence learning and memory by altering the fundamental rules of synaptic plasticity. researchgate.net For example, nitric oxide (NO) is known to act as a signaling molecule that can modulate long-term potentiation and depression, thereby affecting learning rates and mitigating interference from irrelevant inputs. nih.gov Computational simulations of such processes help to clarify how neuromodulation can optimize learning for effective adaptation. nih.gov

Future Directions in N Cyanonor Lsd Academic Inquiry

Elucidation of Comprehensive Pharmacological Profiles for N-Cyanonor-LSD

A foundational step in understanding any novel compound is the detailed characterization of its pharmacological profile. For this compound, this involves a multi-faceted approach to determine its binding affinities and functional activities at various neurotransmitter receptors. While the parent compound, LSD, is known for its high affinity for serotonin (B10506) receptors, particularly the 5-HT2A receptor, the introduction of the cyano group in this compound could alter its interaction with these and other receptors. smolecule.comljmu.ac.uknih.gov

Future research should prioritize comprehensive in vitro binding and functional assays to create a detailed receptor interaction map for this compound. This would involve assessing its affinity and efficacy at a wide range of serotonin (5-HT) receptor subtypes, as well as dopamine (B1211576), and adrenergic receptors, which are also known to be targets of LSD. ljmu.ac.uknih.gov Comparing these findings to the well-established profile of LSD and other analogs like N-ethyl-N-cyclopropyl lysergamide (B1675752) (ECPLA) will provide valuable insights into the structure-activity relationships within the lysergamide class. ljmu.ac.uknih.gov

Table 1: Proposed Receptor Binding Affinity Assays for this compound

Receptor Target Assay Type Rationale
Serotonin Receptors
5-HT1A, 1B, 1D, 1E, 1F Radioligand Binding To determine affinity at autoreceptors that may modulate serotonin release.
5-HT2A, 2B, 2C Radioligand Binding & Functional Assays (e.g., Calcium Flux) To assess affinity and functional activity at key psychedelic-associated receptors. ljmu.ac.uknih.gov
5-HT5A, 6, 7 Radioligand Binding To explore interactions with less-characterized serotonin receptors.
Dopamine Receptors
D1, D2, D3, D4, D5 Radioligand Binding To investigate potential dopaminergic activity, which can influence psychoactive effects. wikipedia.org
Adrenergic Receptors
α1A, α1B, α2A, α2B, β1, β2 Radioligand Binding To determine affinity at adrenergic receptors that may contribute to physiological effects. ljmu.ac.uk

Development of Novel Synthetic Routes for this compound Analogs

The exploration of this compound's therapeutic potential will be greatly enhanced by the ability to synthesize a variety of its analogs. Developing novel and efficient synthetic routes is crucial for creating a library of related compounds with systematic structural modifications. This approach allows for a detailed investigation of structure-activity relationships (SAR), which is fundamental to drug discovery. youtube.com

Recent advancements in synthetic organic chemistry, such as the intramolecular Heck reaction, have significantly shortened the synthesis of the lysergic acid core. youtube.com Future synthetic efforts could adapt these modern methods to produce this compound and its derivatives. By varying the substituents on the ergoline (B1233604) skeleton, chemists can probe how different functional groups influence receptor binding, functional activity, and ultimately, the compound's in vivo effects. For instance, modifications could be made to the diethylamide group or at other positions on the tetracyclic ring system to modulate properties like potency and selectivity. youtube.comacs.org

Integration of Multi-Omics Data in Systems Pharmacology of Lysergamides

To gain a holistic understanding of how this compound affects biological systems, future research should move beyond single-target interactions and embrace a systems pharmacology approach. nih.gov This involves integrating data from various "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics, to build comprehensive models of the drug's effects. frontiersin.orgnih.gov

By analyzing how this compound alters gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) in relevant cell types and tissues, researchers can identify the broader biological networks perturbed by the compound. frontiersin.orgmedrxiv.org This multi-omics data can then be integrated to construct network pharmacology models that map the complex interactions between the drug, its direct targets, and downstream cellular processes. frontiersin.org Such an approach can help to predict potential therapeutic effects and off-target liabilities, guiding further preclinical and clinical development. nih.govnih.gov

Advanced Neuroimaging and Electrophysiological Studies for Analog Activity

Understanding how this compound and its analogs modulate brain function is a critical area for future investigation. Advanced neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), can provide insights into how these compounds alter brain connectivity and receptor occupancy in vivo. nih.govnih.gov Electrophysiological studies, including electroencephalography (EEG) and in vitro slice electrophysiology, can reveal the effects of these compounds on neuronal firing and network oscillations. researchgate.netbiorxiv.orgnih.gov

Future studies should employ these techniques to compare the neurophysiological effects of this compound with those of LSD and other lysergamides. For example, fMRI could be used to examine changes in functional connectivity within and between brain networks, such as the default mode network (DMN), which is known to be affected by psychedelics. nih.govnih.gov In vitro electrophysiology can directly assess the impact of this compound on the excitability of specific neuronal populations, such as pyramidal neurons in the prefrontal cortex, which are heavily implicated in the action of psychedelics. researchgate.netbiorxiv.org

Table 2: Proposed Neurobiological Studies for this compound

Technique Focus of Study Expected Insights
fMRI Resting-state functional connectivity Changes in brain network dynamics and integration. nih.gov
PET 5-HT2A receptor occupancy In vivo measurement of target engagement.
EEG Spontaneous brain activity (e.g., alpha and gamma oscillations) Alterations in neural oscillations and brain states. elifesciences.org
In Vitro Slice Electrophysiology Firing rate of cortical pyramidal neurons Direct effects on neuronal excitability. researchgate.netbiorxiv.org

Application of Artificial Intelligence and Machine Learning in Lysergamide Drug Discovery

In the context of this compound research, AI and ML can be applied in several ways. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the pharmacological properties of novel this compound analogs based on their chemical structures. researchgate.net Machine learning algorithms can also be used to analyze multi-omics and neuroimaging data to identify biomarkers that predict therapeutic response or to classify compounds based on their neurophysiological signatures. nih.govfrontiersin.org Furthermore, generative AI models could be employed for the de novo design of novel lysergamide structures with desired pharmacological profiles. researchgate.net The "Ultra-LSD" project, which uses ultra-large-scale docking to screen billions of virtual compounds, exemplifies the power of computational approaches in discovering novel ligands for serotonin receptors. wikipedia.org

Q & A

How do researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize this compound research questions?

  • Methodological Answer :
  • Feasibility : Pilot studies to assess synthetic accessibility and funding requirements.
  • Novelty : Literature gap analysis via systematic reviews (e.g., PubMed, Scopus).
  • Ethical alignment : Consult institutional review boards (IRBs) for human/animal studies.
  • Relevance : Align with translational goals (e.g., therapeutic potential for mood disorders) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.